molecular formula C10H13N3O3 B14439298 1-Methoxy-3-methyl-5-phenylbiuret CAS No. 76267-43-1

1-Methoxy-3-methyl-5-phenylbiuret

Katalognummer: B14439298
CAS-Nummer: 76267-43-1
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: GNZXIISUTBKVLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-3-methyl-5-phenylbiuret is an organic compound with the molecular formula C10H13N3O3 It is a derivative of biuret, featuring a methoxy group, a methyl group, and a phenyl group attached to the biuret core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3-methyl-5-phenylbiuret typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methoxy-3-methylurea with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-3-methyl-5-phenylbiuret can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Methoxy-3-methyl-5-phenylbiuret has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methoxy-3-methyl-5-phenylbiuret involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methoxy-3-methylbiuret: Lacks the phenyl group, resulting in different chemical and biological properties.

    3-Methyl-5-phenylbiuret: Lacks the methoxy group, affecting its reactivity and applications.

    1-Methoxy-5-phenylbiuret: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness

1-Methoxy-3-methyl-5-phenylbiuret is unique due to the presence of all three substituents (methoxy, methyl, and phenyl) on the biuret core.

Eigenschaften

CAS-Nummer

76267-43-1

Molekularformel

C10H13N3O3

Molekulargewicht

223.23 g/mol

IUPAC-Name

1-carbamoyl-1-methoxy-3-(2-methylphenyl)urea

InChI

InChI=1S/C10H13N3O3/c1-7-5-3-4-6-8(7)12-10(15)13(16-2)9(11)14/h3-6H,1-2H3,(H2,11,14)(H,12,15)

InChI-Schlüssel

GNZXIISUTBKVLG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC(=O)N(C(=O)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.